Thiiraneacetonitrile
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Overview
Description
Thiiraneacetonitrile, also known as (cyanomethyl)thiirane, belongs to the class of organic compounds known as epithionitriles. These are organoheterocyclic compounds made up of a carbon atom linked to a thiirane ring and a carbonitrile group. Within the cell, thiiraneacetonitrile is primarily located in the cytoplasm. Outside of the human body, thiiraneacetonitrile can be found in brassicas. This makes thiiraneacetonitrile a potential biomarker for the consumption of this food product.
Scientific Research Applications
Chemical Synthesis and Reaction Procedures
Thiiraneacetonitrile's utility in chemical synthesis is demonstrated in the study of reductive amination of aldehydes and ketones using sodium triacetoxyborohydride (Abdel-Magid et al., 1996). This research highlights the broad applicability of this reagent for a variety of substrates, including the presence of reducible functional groups like cyano and nitro groups.
Biomedical and Therapeutic Research
Thiiraneacetonitrile has been implicated in biomedical research. For example, 2-(4-phenoxyphenylsulfonylmethyl)thiirane is a selective inhibitor of gelatinases, showing promise in animal models for cancer metastasis and stroke (Lee et al., 2005). This suggests potential therapeutic applications for thiiraneacetonitrile derivatives in treating serious health conditions.
Environmental Impact and Water Treatment
Thiiraneacetonitrile is also relevant in environmental studies, particularly in water treatment. Research into the formation of trihalomethanes (THMs) and haloacetonitriles (HANs), common disinfection by-products in water treatment, often includes thiiraneacetonitrile-related compounds (Li et al., 2017). Understanding its behavior and transformation in such processes is crucial for ensuring safe and effective water treatment.
properties
CAS RN |
58130-93-1 |
---|---|
Product Name |
Thiiraneacetonitrile |
Molecular Formula |
C4H5NS |
Molecular Weight |
99.16 g/mol |
IUPAC Name |
2-(thiiran-2-yl)acetonitrile |
InChI |
InChI=1S/C4H5NS/c5-2-1-4-3-6-4/h4H,1,3H2 |
InChI Key |
BKIZJNMVTRYGSW-UHFFFAOYSA-N |
SMILES |
C1C(S1)CC#N |
Canonical SMILES |
C1C(S1)CC#N |
Other CAS RN |
76786-80-6 58130-93-1 |
synonyms |
3,4-epithiobutanenitrile 3,4-epithiobutanenitrile, (+-)-isomer 3,4-epithiobutanenitrile, (35S(+-))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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